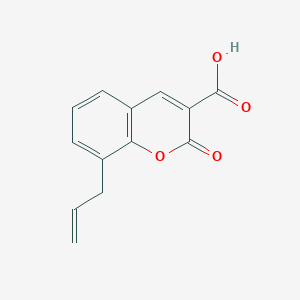

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone at 50°C . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the allyl group, often using reagents like sodium azide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dry acetone.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of azide derivatives.

Applications De Recherche Scientifique

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various coumarin derivatives with potential biological activities.

Biology: Investigated for its role in inhibiting enzymes and interacting with biomolecules.

Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Mécanisme D'action

The mechanism of action of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit pancreatic lipase by binding to its active site, thereby preventing the breakdown of triglycerides . The compound’s structure allows it to form stable complexes with metal ions, making it useful in sensor applications .

Comparaison Avec Des Composés Similaires

7-Hydroxycoumarin: Known for its antioxidant and anti-inflammatory properties.

Coumarin-3-carboxamide: Investigated for its potential as a pancreatic lipase inhibitor.

S-benzylated coumarins: Studied for their antimicrobial activities.

Uniqueness: 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid stands out due to its unique allyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and a valuable tool in medicinal research .

Activité Biologique

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chromene core with an allyl group at the 8-position and a carboxylic acid functional group at the 3-position. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and microbial growth, thereby exhibiting potential as an anticancer and antimicrobial agent.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 62.5–125 μM .

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 62.5–125 |

| Enterococcus faecalis | 62.5–125 |

| Escherichia coli | 100–200 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Study on Chagas Disease

A notable study evaluated a library of coumarins, including derivatives like this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated promising inhibitory effects on the enzyme glyceraldehyde-3-phosphate-dehydrogenase (gGAPDH), with IC50 values ranging from 80 to 130 µM .

Cytotoxicity Assessment

Research assessing the cytotoxic effects of this compound on human cancer cell lines revealed significant cytotoxicity at concentrations above 50 µM. The study utilized various assays to determine cell viability and apoptosis rates, confirming its potential as a therapeutic agent .

Propriétés

IUPAC Name |

2-oxo-8-prop-2-enylchromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-2-4-8-5-3-6-9-7-10(12(14)15)13(16)17-11(8)9/h2-3,5-7H,1,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQLJVWNLVXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.